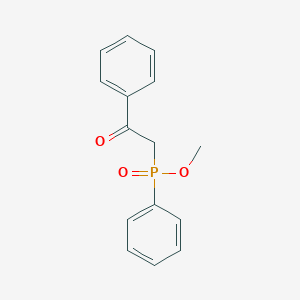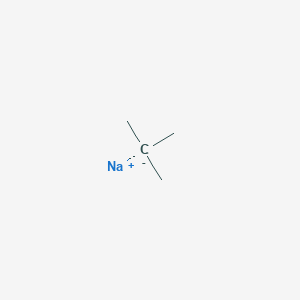
sodium;2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with sodium metal under controlled conditions. This reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at elevated temperatures to facilitate the formation of the sodium-carbon bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors that can maintain the necessary temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Sodium;2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) are commonly used in substitution reactions.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution: The major products are typically alkyl halides.
Elimination: The primary products are alkenes, such as 2-methylpropene.
Oxidation and Reduction: Depending on the reagents used, the products can vary widely, including alcohols or alkanes.
科学的研究の応用
Sodium;2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions involving alkyl groups.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of sodium;2-methylpropane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or carbanion, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved can vary widely based on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
2-Methylpropane (Isobutane): The parent hydrocarbon from which sodium;2-methylpropane is derived.
2-Chloro-2-methylpropane: A halogenated derivative that undergoes similar substitution and elimination reactions.
2-Methylpropene: An alkene formed through the elimination reactions of this compound.
Uniqueness
This compound is unique due to the presence of the sodium atom, which imparts distinct reactivity compared to its parent hydrocarbon and other derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
39712-23-7 |
|---|---|
分子式 |
C4H9Na |
分子量 |
80.10 g/mol |
IUPAC名 |
sodium;2-methylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChIキー |
BBCAQPYJVYMQFB-UHFFFAOYSA-N |
正規SMILES |
C[C-](C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



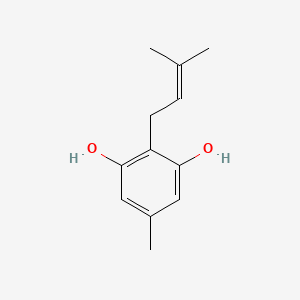
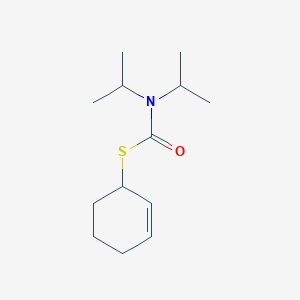

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
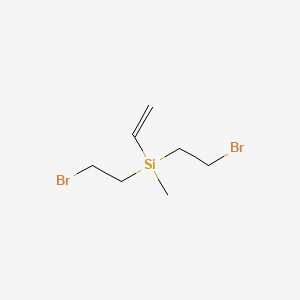

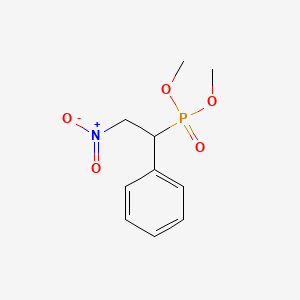
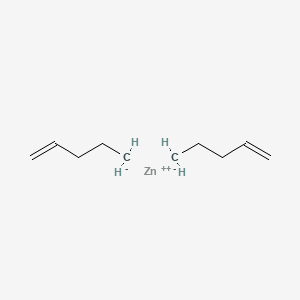

![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
